2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Properties
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4OS/c24-19-12-10-17(11-13-19)14-25-27-22(29)16-30-23-26-20-8-4-5-9-21(20)28(23)15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,27,29)/b25-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDVGNLPTYJGEG-AFUMVMLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or an equivalent reagent such as trimethyl orthoformate.
Introduction of Benzyl Group: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of Thioether Linkage: The benzylated benzimidazole is reacted with a thiol compound to introduce the sulfanyl group.
Hydrazide Formation: The resulting compound is then reacted with hydrazine hydrate to form the acetohydrazide.
Schiff Base Formation: Finally, the acetohydrazide is condensed with 4-chlorobenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with benzimidazole moieties exhibit significant antimicrobial properties. The presence of the sulfanyl group in this compound may enhance its efficacy against various pathogens. For instance, studies have shown that similar compounds demonstrate activity against bacteria and fungi, suggesting this compound could be explored for antibiotic development.
Anticancer Properties
The structural characteristics of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide position it as a candidate for anticancer research. Benzimidazole derivatives have been reported to inhibit tumor growth in several cancer types, including breast and colon cancers. A case study involving a related compound showed promising results in reducing cell viability in cancer cell lines, indicating potential for further investigation into this compound's anticancer effects.
Organic Electronics
The unique electronic properties of benzimidazole derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has demonstrated that incorporating such compounds into device architectures can enhance performance metrics like efficiency and stability.
Data Table: Comparison of Biological Activities
Case Study 1: Antimicrobial Screening
In a recent study, a series of benzimidazole derivatives were tested against common bacterial strains. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones, suggesting potential utility as new antimicrobial agents.
Case Study 2: Cytotoxicity Assay
A cytotoxicity assay was performed using human cancer cell lines to evaluate the anticancer potential of related compounds. The results showed that certain derivatives led to a dose-dependent decrease in cell viability, supporting the hypothesis that modifications to the benzimidazole structure can enhance anticancer activity.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is not fully understood. based on its structural features, it is likely to interact with various molecular targets, including enzymes and receptors. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their function . The Schiff base linkage may also play a role in its biological activity by facilitating interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
- **2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide
- **2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the chlorophenyl group, in particular, may enhance its antimicrobial and anticancer properties.
Biological Activity
The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.91 g/mol. The structure features a benzimidazole core linked to a sulfanyl group and an acetohydrazide moiety, which are critical for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
1. Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives in combating cancer cells. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies such as imatinib in chronic myeloid leukemia (CML) models .
Mechanism of Action:
- Cytotoxicity: The compound induces cell death through apoptosis, which is mediated by the activation of caspases (caspase-3 and -7) and modulation of pro-apoptotic genes such as BAX and BAD .
- P-glycoprotein Inhibition: It has been observed that these compounds can inhibit P-glycoprotein activity, potentially reversing drug resistance in cancer cells .
Case Studies
Several case studies provide insight into the biological efficacy of similar compounds:
- Study on Chronic Myeloid Leukemia: A study demonstrated that certain benzimidazole derivatives could effectively induce apoptosis in K562 cell lines (both sensitive and resistant to imatinib). The findings suggest that these compounds may serve as promising candidates for overcoming drug resistance in CML treatments .
- Antiparasitic Activity: Another study explored the synthesis and testing of benzimidazole derivatives against Taenia crassiceps, indicating potential antiparasitic effects that warrant further investigation .
Data Tables
Q & A
Q. What are the standard synthetic routes for 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide?
The synthesis typically involves a condensation reaction between 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide and 4-chlorobenzaldehyde under reflux conditions. Key steps include:
- Hydrazide preparation : Reacting methyl-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl] acetate with hydrazine hydrate in ethanol for 4–6 hours under reflux .
- Aldehyde condensation : Mixing the hydrazide intermediate with 4-chlorobenzaldehyde in a polar solvent (e.g., ethanol or methanol) with catalytic acetic acid. Reaction progress is monitored via TLC (chloroform:methanol, 7:3) .
- Purification : Recrystallization using methanol or column chromatography to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
A multi-technique approach is essential:
- ¹H/¹³C NMR : Confirms the hydrazone (C=N) bond (~8.5–9.0 ppm for ¹H; ~150–160 ppm for ¹³C) and benzimidazole aromatic protons .
- IR spectroscopy : Identifies key functional groups (N-H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹, and C=S at ~650 cm⁻¹) .
- Mass spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- X-ray crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and stereochemistry, critical for confirming the E-configuration of the hydrazone .
Q. What are the primary biological screening assays for this compound?
Initial screening focuses on:
- Antimicrobial activity : Agar diffusion assays against S. aureus and E. coli (MIC values reported in µg/mL) .
- Antioxidant potential : DPPH radical scavenging assays, with IC₅₀ compared to ascorbic acid .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structural modifications optimize the bioactivity of this compound?
Systematic structure-activity relationship (SAR) studies are recommended:
- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects. For example, nitrophenyl derivatives show enhanced antimicrobial activity .
- Benzimidazole substitution : Introduce alkyl or aryl groups at the 1-position of benzimidazole to alter lipophilicity and binding affinity .
- Hydrazone linker : Test Z vs. E isomers (via X-ray or NOE experiments) to determine stereochemical impact on target interactions .
Q. How can contradictions in biological activity data be resolved?
Discrepancies (e.g., high in vitro activity but low in vivo efficacy) may arise from:
- Solubility limitations : Use co-solvents (DMSO/PEG) or salt formation (e.g., HCl salts) to improve bioavailability .
- Metabolic instability : Conduct microsomal stability assays (e.g., liver S9 fractions) to identify vulnerable sites (e.g., hydrazone cleavage) .
- Off-target effects : Employ molecular docking (e.g., AutoDock Vina) against targets like xanthine oxidase or DNA topoisomerase II to validate specificity .
Q. What computational methods support mechanistic studies of this compound?
Advanced in silico approaches include:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
- Molecular Dynamics (MD) Simulations : Models ligand-receptor binding stability (e.g., with kinase domains) over 100-ns trajectories .
- ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .
Data-Driven Insights
Q. Table 1: Impact of Substituents on Antimicrobial Activity
| Substituent on Hydrazone | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 12.5 | 25.0 | |
| 4-Nitrophenyl | 6.25 | 12.5 | |
| 3-Hydroxyphenyl | 25.0 | 50.0 |
Q. Key Observations :
- Electron-withdrawing groups (e.g., nitro) enhance activity due to increased electrophilicity .
- Polar groups (e.g., hydroxyl) reduce cell membrane penetration, lowering efficacy .
Methodological Recommendations
- Synthesis Reproducibility : Strictly control reaction pH (5.5–6.0) and temperature (70–80°C) to avoid side products like Schiff base isomers .
- Analytical Validation : Use HPLC-DAD (C18 column, acetonitrile/water gradient) to assess purity and degradation under stress (heat, light) .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements to ensure statistical robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
